Superior in Vitro Antimalarial Potency Against Drug-Resistant P. falciparum vs. Chloroquine with >600-Fold Selectivity Index
The pyrido[1,2-a]benzimidazole derivative TDR86919 (4c) demonstrated a 3.6-fold improvement in in vitro potency against the drug-resistant K1 strain of Plasmodium falciparum compared to the benchmark antimalarial chloroquine, while maintaining negligible mammalian cytotoxicity, resulting in a selectivity index exceeding 600 [1]. This represents a direct, head-to-head in vitro comparison where the PBI scaffold enables equipotent activity against both chloroquine-susceptible and chloroquine-resistant strains—a property not shared by chloroquine itself .
| Evidence Dimension | In vitro antimalarial potency (IC₅₀) against drug-resistant P. falciparum K1 strain |
|---|---|
| Target Compound Data | PBI derivative TDR86919 (4c): IC₅₀ = 0.047 μM against K1 strain; selectivity index (SI) >600 vs. mammalian L-6 cell line |
| Comparator Or Baseline | Chloroquine: IC₅₀ = 0.17 μM against K1 strain; SI not reported but known to diminish against resistant strains |
| Quantified Difference | 3.6-fold greater potency (0.047 vs. 0.17 μM); SI >600 indicates >600-fold window between antiplasmodial activity and mammalian cytotoxicity |
| Conditions | In vitro P. falciparum K1 (drug-resistant) strain culture; mammalian cytotoxicity assessed in rat L-6 myoblast cell line |
Why This Matters
Procurement of PBI-based antimalarial leads enables access to a chemotype with retained potency against chloroquine-resistant parasites where the benchmark drug fails, a critical advantage for drug discovery programs targeting multidrug-resistant malaria.
- [1] Ndakala AJ, Gessner RK, Gitari PW, et al. Antimalarial pyrido[1,2-a]benzimidazoles. J Med Chem. 2011;54(13):4581-4589. doi:10.1021/jm200227r View Source
